

3-Bromo-1-methylcyclohex-1-ene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-1-methylcyclohex-1-ene

Cat. No.: B14670733

[Get Quote](#)

A Technical Guide to 3-Bromo-1-methylcyclohex-1-ene

This document provides a detailed overview of the chemical properties of **3-Bromo-1-methylcyclohex-1-ene**, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

3-Bromo-1-methylcyclohex-1-ene is a halogenated cycloalkene with the chemical formula C₇H₁₁Br.^[1]^[2]^[3]^[4] Its molecular structure consists of a six-membered cyclohexene ring substituted with a bromine atom at the third position and a methyl group at the first position.

Quantitative Data Summary

The fundamental physicochemical properties of **3-Bromo-1-methylcyclohex-1-ene** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ Br	[1] [2] [3] [4]
Molecular Weight	175.07 g/mol	[1] [3] [4]
Alternate Molecular Weight	175.068 g/mol	[2]
CAS Number	40648-22-4	[2] [4]

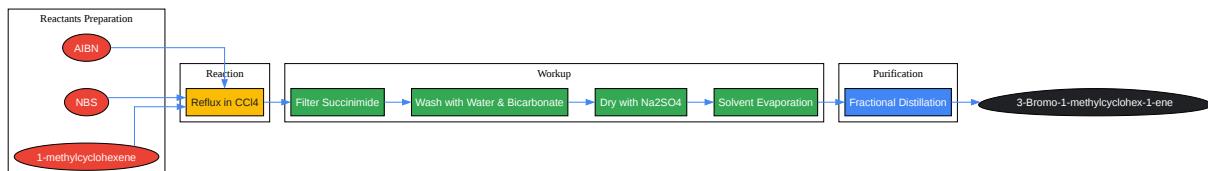
Hypothetical Experimental Protocol: Synthesis of 3-Bromo-1-methylcyclohex-1-ene

While specific, detailed experimental protocols require access to subscription-based chemical literature, a plausible synthetic route can be outlined based on common organic chemistry reactions. A common method for the synthesis of allylic bromides like **3-Bromo-1-methylcyclohex-1-ene** is the allylic bromination of an alkene using N-Bromosuccinimide (NBS) in the presence of a radical initiator.

Objective: To synthesize **3-Bromo-1-methylcyclohex-1-ene** from 1-methylcyclohexene.

Materials:

- 1-methylcyclohexene
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Anhydrous sodium sulfate (Na₂SO₄)
- Separatory funnel
- Round bottom flask
- Reflux condenser


- Heating mantle
- Rotary evaporator

Procedure:

- In a round bottom flask, dissolve 1-methylcyclohexene in carbon tetrachloride.
- Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.
- Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically initiated by light, so the use of a sunlamp or a standard laboratory light source may be necessary.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with water and then with a saturated sodium bicarbonate solution in a separatory funnel to remove any remaining impurities.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent using a rotary evaporator.
- The crude product can be further purified by fractional distillation under reduced pressure.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process described above.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Bromo-1-methylcyclohex-1-ene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-1-methylcyclohex-1-ene | CymitQuimica [cymitquimica.com]
- 2. 3-Bromo-1-methylcyclohex-1-ene | lookchem [lookchem.com]
- 3. 3-Bromo-1-methylcyclohex-1-ene | C7H11Br | CID 15041471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [3-Bromo-1-methylcyclohex-1-ene molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14670733#3-bromo-1-methylcyclohex-1-ene-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com